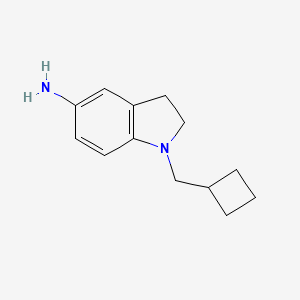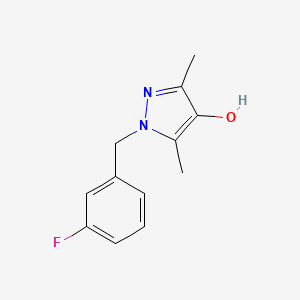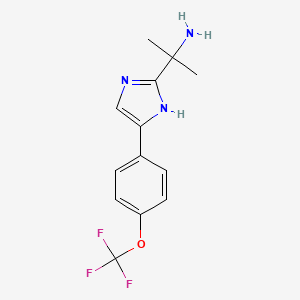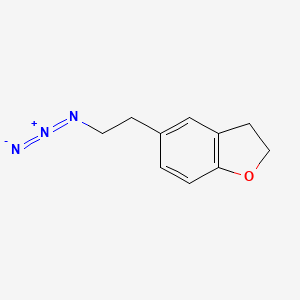
5-(2-叠氮乙基)-2,3-二氢-1-苯并呋喃
描述
Azidoethyl groups are commonly used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . For example, 5-(2-Azidoethyl)uridine is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
While specific synthesis methods for “5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran” were not found, azidoethyl groups have been used in the synthesis of various compounds. For instance, a study described the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate .Chemical Reactions Analysis
Azidoethyl groups can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is commonly used in click chemistry to create a variety of organic compounds.科学研究应用
有机合成和化学性质
描述了一种新颖、高效的有机过程,涉及无光催化剂的可见光诱导的α-叠氮基香豆素的分解,随后是分子内环化,用于合成高产率的结构多样的苯并呋喃,展示了该化合物在构建基于苯并呋喃的分子结构(Borra, Chandrasekhar, Khound, & Maurya, 2017)方面的实用性。此外,通过从线性且易得的羟基/氨基苯基丙炔醇中高度选择性的Ag(i)催化过程合成2-叠氮甲基苯并呋喃/吲哚,展示了该化合物在有机合成中的多功能性,为进一步的官能化(Kumar, Kumar, Kant, & Reddy, 2016)提供了基础。
抗菌和抗炎活性
多项研究报道了苯并呋喃衍生物的合成和评价,用于其抗菌和抗炎性能。合成了新颖的二氢苯并呋[3,2-e]异噁唑啉[4,5-b]氮杂环庚酮,并发现其具有显著的抗菌活性,以及与标准药物相当的强效抗炎和镇痛活性(Rajanarendar et al., 2013)。这突显了苯并呋喃衍生物在治疗感染和炎症方面的潜在治疗应用。
抗癌和镇痛活性
苯并呋喃吡唑杂环的合成展示了其用于初步筛选其镇痛和抗炎活性的潜力,表明这些化合物在疼痛管理(Kenchappa & Bodke, 2020)方面的潜力。尽管与5-(2-叠氮乙基)-2,3-二氢-1-苯并呋喃无直接关联,但这些发现表明苯并呋喃衍生物在开发新的镇痛和潜在抗癌药物方面的广泛适用性。
抗氧化活性
对5,7-二叔丁基-3-芳基-3H-苯并呋喃-2-酮的研究探讨了其潜在的抗氧化活性,突出了优化抗氧化剂氢供体倾向的结构要求。这项工作指出了苯并呋喃衍生物在开发新型抗氧化剂(Lundgren et al., 2006)方面的重要性。
安全和危害
作用机制
Target of Action
Similar compounds such as 5-(2-azidoethyl)cytidine are known to inhibit dna methyltransferases . This suggests that 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran might also interact with enzymes involved in DNA methylation.
Mode of Action
It is known that azide-containing compounds can undergo copper-catalyzed azide-alkyne cycloaddition reactions (cuaac) with molecules containing alkyne groups . This suggests that 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran might interact with its targets through a similar mechanism.
Biochemical Pathways
Based on the potential inhibition of dna methyltransferases, it could be inferred that this compound might affect dna methylation pathways, which play crucial roles in gene expression and regulation .
Pharmacokinetics
Similar compounds have been shown to have rapid absorption and elimination .
Result of Action
Based on the potential inhibition of dna methyltransferases, it could be inferred that this compound might affect gene expression and regulation .
Action Environment
It is known that the stability and efficacy of similar azide-containing compounds can be influenced by factors such as temperature, ph, and the presence of copper ions .
生化分析
Biochemical Properties
5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling and modifying biomolecules. This compound interacts with various enzymes and proteins, including DNA methyltransferases, where it acts as an inhibitor . The nature of these interactions often involves the formation of covalent bonds, which can lead to the inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit telomerase activity, leading to telomere shortening in human cells . Additionally, it can affect the expression of genes involved in oxidative stress responses and cellular metabolism, thereby altering the overall function of the cell.
Molecular Mechanism
At the molecular level, 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of DNA methyltransferases, which leads to changes in gene expression . The azido group in this compound can also participate in click chemistry reactions, forming covalent bonds with alkyne-containing molecules. This interaction can result in the modification of proteins and other biomolecules, thereby altering their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a limit to its beneficial effects.
Metabolic Pathways
5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran is involved in several metabolic pathways. It interacts with enzymes such as DNA methyltransferases and other cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and intermediates.
Transport and Distribution
The transport and distribution of 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
5-(2-azidoethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-12-5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEWEFMYMCKRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)
![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)
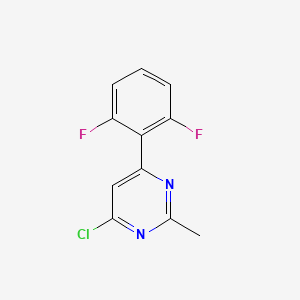
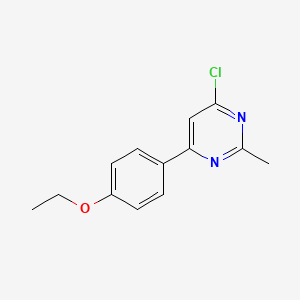
![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)



![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)
